2-(2-Bromoethyl)-1,3-dioxane

説明

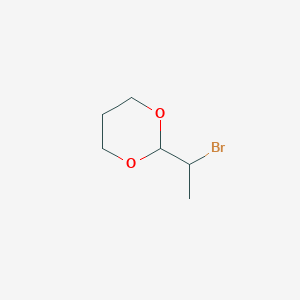

Structure

3D Structure

特性

IUPAC Name |

2-(2-bromoethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDHQEHPOVOEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885567 | |

| Record name | 1,3-Dioxane, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33884-43-4 | |

| Record name | 2-(2-Bromoethyl)-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33884-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2-(2-bromoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 2-(2-bromoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-1,3-dioxane from Acrolein and 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromoethyl)-1,3-dioxane, a valuable building block in organic synthesis, from the starting materials acrolein and 1,3-propanediol (B51772). The synthesis involves a two-step, one-pot process: the hydrobromination of acrolein followed by the acid-catalyzed acetalization with 1,3-propanediol.

Reaction Overview

The synthesis proceeds by first reacting acrolein with gaseous hydrogen bromide to form 3-bromopropionaldehyde. This intermediate is then immediately reacted in situ with 1,3-propanediol in the presence of an acid catalyst, p-toluenesulfonic acid, to form the cyclic acetal, this compound. The use of 1,3-diols is advantageous as the resulting Grignard reagents derived from these 1,3-dioxanes exhibit greater thermal stability compared to those derived from ethylene (B1197577) glycol.[1]

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is provided below, based on a well-established method.[1]

Materials and Equipment:

-

2-L, three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Ice bath

-

Rotary evaporator

-

30-cm Vigreux column for vacuum distillation

-

Dichloromethane (CH₂Cl₂)

-

Acrolein (C₃H₄O)

-

1,3-Propanediol (C₃H₈O₂)

-

Gaseous Hydrogen Bromide (HBr)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dicinnamalacetone (B213131) (indicator)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Nitrogen (N₂) gas

Procedure:

-

A 2-L, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

-

The flask is charged with 750 mL of dichloromethane, 112 g (2.00 mol) of acrolein, and 0.10 g of dicinnamalacetone indicator under a nitrogen atmosphere.[1]

-

The resulting yellow solution is cooled to 0–5°C using an ice bath.[1]

-

Gaseous hydrogen bromide is bubbled into the stirred solution until the indicator turns a deep red color.[1]

-

The ice bath is removed, and 1.0 g of p-toluenesulfonic acid monohydrate and 152.2 g (2.00 mol) of 1,3-propanediol are added to the reaction mixture.[1]

-

The solution is stirred at room temperature for 8 hours.[1]

-

Following the reaction period, the solution is concentrated using a rotary evaporator.[1]

-

The remaining residual oil is washed twice with 250-mL portions of saturated aqueous sodium bicarbonate and subsequently dried over anhydrous potassium carbonate.[1]

-

The final product is purified by vacuum distillation through a 30-cm Vigreux column, yielding 252 g (65%) of this compound as a colorless liquid.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Acrolein (moles) | 2.00 mol | [1] |

| 1,3-Propanediol (moles) | 2.00 mol | [1] |

| Dichloromethane (volume) | 750 mL | [1] |

| p-Toluenesulfonic acid monohydrate (mass) | 1.0 g | [1] |

| Reaction Temperature (Hydrobromination) | 0–5°C | [1] |

| Reaction Temperature (Acetalization) | Room Temperature | [1] |

| Reaction Time (Acetalization) | 8 hours | [1] |

| Product Yield (mass) | 252 g | [1] |

| Product Yield (percentage) | 65% | [1] |

| Product Boiling Point | 72–75°C (2.0 mm) | [1] |

| Product Refractive Index (nD) | 1.4809 | [1] |

Logical Workflow of the Synthesis

The following diagram illustrates the key stages in the synthesis of this compound from acrolein and 1,3-propanediol.

Caption: Synthesis workflow for this compound.

References

Spectroscopic data of "2-(2-Bromoethyl)-1,3-dioxane" (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 2-(2-Bromoethyl)-1,3-dioxane. The information presented herein is crucial for the characterization and utilization of this molecule in synthetic chemistry and drug development. This document compiles ¹H NMR, ¹³C NMR, and IR spectroscopic data, alongside general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description |

| 4.702 | Attributed to the methine proton (CH) of the dioxane ring. |

| 4.096 | Assigned to the axial protons of the methylene (B1212753) groups (-OCH₂-) in the dioxane ring. |

| 3.782 | Corresponds to the equatorial protons of the methylene groups (-OCH₂-) in the dioxane ring. |

| 3.453 | Represents the methylene protons adjacent to the bromine atom (-CH₂Br). |

| 2.129 | Attributed to the methylene protons adjacent to the dioxane ring (-CH₂-dioxane). |

| 1.355 | Assigned to the methylene protons at the 5-position of the dioxane ring. |

Solvent: CDCl₃, Instrument Frequency: 400 MHz. Data sourced from ChemicalBook.[1]

Note: Definitive proton assignments and coupling constants (J values) are not fully available in the public domain resources accessed. The assignments presented are based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopy Data

A comprehensive list of assigned vibrational frequencies for this compound is not available. However, the IR spectrum is expected to exhibit characteristic peaks corresponding to the functional groups present in the molecule.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Aliphatic CH₂, CH |

| 1150-1050 | C-O stretch | Acetal (B89532) (C-O-C) |

| 700-600 | C-Br stretch | Alkyl bromide |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not explicitly available. However, the following sections outline generalized procedures for NMR and IR spectroscopy that are applicable for the analysis of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-25 mg/mL. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm). For ¹³C NMR, a proton-decoupled sequence is typically used, and chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be recorded by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(2-Bromoethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 2-(2-Bromoethyl)-1,3-dioxane. This versatile building block is of significant interest to researchers in organic synthesis and drug discovery due to its unique combination of a reactive alkyl bromide and a stable cyclic acetal. This document consolidates key data, presents detailed experimental protocols, and illustrates relevant synthetic pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] While some sources report a high melting point, the consensus from reliable chemical suppliers and synthetic procedure databases indicates that it is a liquid under standard conditions.[1][2] Its properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | |

| Physical State | Liquid | [1][2] |

| Boiling Point | 67-70 °C at 2.8 mmHg72–75 °C at 2.0 mmHg | [3] |

| Density | 1.431 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.481 | |

| Solubility | Soluble in ethanol, acetone, dichloromethane (B109758).Sparingly soluble in water. | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| CAS Number | 33884-43-4 |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the dioxane ring protons, the ethyl chain, and the methine proton of the acetal.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum confirms the presence of the six carbon atoms in their respective chemical environments.

-

Infrared (IR) Spectrum: The IR spectrum displays characteristic absorption bands for C-O and C-Br bonds.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the primary alkyl bromide, which readily participates in nucleophilic substitution and elimination reactions. The 1,3-dioxane (B1201747) moiety serves as a robust protecting group for a propionaldehyde (B47417) functionality, stable under basic and neutral conditions but labile to acidic hydrolysis.

Nucleophilic Substitution Reactions

The primary bromide is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of the protected C₃ aldehyde unit into a wide range of molecules.

-

Reaction with Amines: It serves as an alkylating agent for primary and secondary amines, leading to the formation of N-substituted derivatives. This reaction is fundamental in the synthesis of various biologically active compounds, including sigma receptor ligands.

-

Reaction with Thiolates: Reaction with thiols in the presence of a base yields the corresponding thioethers.

-

Reaction with Carbanions: It reacts with carbanions, such as those derived from dithianes, to form new carbon-carbon bonds.

Grignard Reagent Formation and Reactions

One of the most important applications of this compound is its conversion to the corresponding Grignard reagent. This provides a nucleophilic three-carbon synthon with a masked aldehyde functionality. The Grignard reagent derived from the 1,3-dioxane is noted to be more thermally stable than its 1,3-dioxolane (B20135) counterpart.[3]

This Grignard reagent reacts with a wide range of electrophiles:

-

Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

-

Esters and Acid Chlorides: To yield ketones upon careful reaction, which can then be hydrolyzed to γ-ketoaldehydes.

-

Imines: As demonstrated in the asymmetric synthesis of 2-substituted pyrrolidines.

Elimination Reactions

As a primary alkyl bromide, this compound can undergo E2 elimination in the presence of a strong, non-nucleophilic base to form 2-vinyl-1,3-dioxane. The conditions for elimination (e.g., using a strong base like potassium tert-butoxide in a non-polar solvent) must be chosen carefully to minimize competing Sₙ2 reactions.[4]

Hydrolysis of the Dioxane Ring

The 1,3-dioxane group can be deprotected under acidic conditions to reveal the aldehyde functionality. This hydrolysis is a key step in multi-step syntheses where the aldehyde is needed for subsequent transformations. The 1,3-dioxane is generally more stable to acid than the corresponding 1,3-dioxolane.

Role in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules. Its ability to introduce a three-carbon chain with a protected aldehyde makes it a key intermediate in the construction of complex molecular scaffolds. A notable application is in the synthesis of high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders.[5][6]

The following diagram illustrates a generalized workflow for the use of this compound in a drug discovery context, leading to the synthesis of a sigma-1 receptor ligand.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[3]

Reaction Scheme:

Materials:

-

Acrolein (112 g, 2.00 mol)

-

Dichloromethane (750 mL)

-

Gaseous hydrogen bromide

-

1,3-Propanediol (152.2 g, 2.00 mol)

-

p-Toluenesulfonic acid monohydrate (1.0 g)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous potassium carbonate

Procedure:

-

A 2-L, three-necked flask is equipped with a mechanical stirrer, thermometer, and a gas inlet tube.

-

The flask is charged with dichloromethane (750 mL) and acrolein (112 g, 2.00 mol) under a nitrogen atmosphere.

-

The solution is cooled to 0–5 °C using an ice bath.

-

Gaseous hydrogen bromide is bubbled into the stirred solution until the reaction is complete (indicated by a color change of an indicator like dicinnamalacetone).

-

The ice bath is removed, and p-toluenesulfonic acid monohydrate (1.0 g) and 1,3-propanediol (152.2 g, 2.00 mol) are added.

-

The solution is stirred at room temperature for 8 hours.

-

The mixture is concentrated using a rotary evaporator.

-

The residual oil is washed twice with 250-mL portions of saturated aqueous sodium bicarbonate.

-

The organic layer is dried over anhydrous potassium carbonate.

-

The product is purified by vacuum distillation to yield this compound as a colorless liquid (yield: ~65%).

Formation of the Grignard Reagent and Reaction with an Electrophile (General Protocol)

This general protocol is based on standard procedures for Grignard reagent formation.[7][8]

Workflow Diagram:

Materials:

-

Magnesium turnings (1.2 eq.)

-

Iodine (1 small crystal)

-

This compound (1.0 eq.)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., benzaldehyde, 1.0 eq.)

-

Saturated aqueous ammonium (B1175870) chloride

-

Diethyl ether

Procedure:

-

A three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer is flame-dried and maintained under an inert atmosphere (e.g., Argon).

-

Magnesium turnings (1.2 eq.) and a small crystal of iodine are added to the flask.

-

A solution of this compound (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is often initiated by gentle warming.

-

After the initial exothermic reaction subsides, the mixture is maintained at a gentle reflux until the magnesium is consumed.

-

The resulting Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of the electrophile (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1-2 hours after the addition is complete.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an essential tool for the construction of complex molecules, particularly in the field of drug discovery. The stability of the dioxane ring under many reaction conditions, coupled with the reactivity of the bromoethyl group, provides synthetic chemists with a reliable method for introducing a protected three-carbon aldehyde synthon. Understanding its properties and reactivity is key to leveraging its full potential in the development of novel chemical entities and therapeutic agents.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(2-Bromoethyl)-1,3-dioxane (CAS: 33884-43-4): Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-1,3-dioxane (CAS number 33884-43-4), a versatile bifunctional molecule crucial in synthetic organic chemistry. Its primary utility lies in its role as a stable precursor to a Grignard reagent, which serves as a key building block in the asymmetric synthesis of pharmacologically relevant scaffolds, most notably 2-substituted pyrrolidines. This document details the physicochemical properties, synthesis, and reactivity of this compound. A significant focus is placed on its application in the synthesis of chiral pyrrolidines, with a detailed experimental protocol provided. Furthermore, the potential biological activities and mechanisms of action of the resulting pyrrolidine (B122466) derivatives are discussed, particularly in the context of central nervous system (CNS) agents.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 33884-43-4 | [1][2] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 195.05 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 67-70 °C at 2.8 mmHg | [1][5] |

| Density | 1.431 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.481 | [1] |

| Solubility | Soluble in ethanol | [1][6][7] |

| Flash Point | 97 °C (closed cup) | [1] |

Synthesis and Reactivity

This compound is typically synthesized from 3-bromopropionaldehyde and 1,3-propanediol. The dioxane ring serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the bromoethyl moiety.

The most significant reaction of this compound is its conversion to the corresponding Grignard reagent, 2-(1,3-dioxan-2-yl)ethylmagnesium bromide. This transformation is pivotal for its application as a nucleophilic building block. The dioxane protecting group is notably more stable to acidic conditions than the corresponding 1,3-dioxolane, and its Grignard reagent exhibits greater thermal stability.[6][8]

Caption: General reaction workflow of this compound.

Application in Asymmetric Synthesis of 2-Substituted Pyrrolidines

A significant application of this compound is in the asymmetric synthesis of 2-substituted pyrrolidines, a common scaffold in many biologically active compounds. A robust and widely cited method was developed by Brinner et al.[1] This three-step synthesis begins with the addition of the Grignard reagent derived from this compound to a chiral N-tert-butanesulfinyl aldimine. This addition proceeds with high diastereoselectivity. The resulting sulfinamide is then converted to the final pyrrolidine product in a one-pot deprotection and cyclization step.

Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines

The following protocol is adapted from Brinner et al., Org. Biomol. Chem., 2005, 3, 2109-2113.[1]

Step 1: Preparation of the Grignard Reagent

-

Flame-dry a reaction flask containing freshly crushed magnesium turnings (15.0 equivalents) and a catalytic amount of iodine under a nitrogen atmosphere.

-

Suspend the activated magnesium in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 3.0 M.

-

Add a solution of this compound (5.0 equivalents) in anhydrous THF (3.0 M) dropwise to the magnesium suspension. Maintain the reaction temperature at room temperature, using a water bath for cooling to prevent refluxing.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature. The resulting grey-black solution is the Grignard reagent.

Step 2: Diastereoselective Addition to N-tert-butanesulfinyl imine

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve the desired N-tert-butanesulfinyl imine (1.0 equivalent) in anhydrous THF.

-

Cool the imine solution to -48 °C (a dry ice/acetonitrile bath).

-

Slowly add the prepared Grignard reagent solution to the cooled imine solution.

-

Stir the reaction mixture at -48 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the sulfinamide adduct.

Step 3: Deprotection and Cyclization to the Pyrrolidine

-

Dissolve the purified sulfinamide adduct in a 95:5 mixture of trifluoroacetic acid (TFA) and water.

-

After a specified time (optimized for the specific substrate), add triethylsilane.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude pyrrolidine can be further purified if necessary.

| Aldehyde Precursor | Diastereomeric Ratio (d.r.) | Yield of Pyrrolidine HCl Salt |

| Benzaldehyde | 94:6 | 85% |

| 3-Phenylpropanal | 93:7 | 78% |

| Isovaleraldehyde | >95:5 | 82% |

Data adapted from Brinner et al., 2005.[1] Yields are for the final purified HCl salt of the pyrrolidine.

Caption: Experimental workflow for the synthesis of 2-substituted pyrrolidines.

Biological Relevance and Potential Mechanisms of Action

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[9] Derivatives of pyrrolidine exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and CNS effects.[9][10]

The 2-arylpyrrolidines synthesized via the method described above are of particular interest for their potential activity in the central nervous system. For instance, certain pyrrolidine-containing synthetic cathinones are potent inhibitors of the dopamine (B1211576) transporter (DAT).[11] This mechanism of action, preventing the reuptake of dopamine from the synaptic cleft, leads to increased dopaminergic signaling.

While the specific signaling pathways of the 2-substituted pyrrolidines derived from this compound have not been explicitly elucidated in the reviewed literature, a plausible mechanism of action for 2-arylpyrrolidine derivatives is the inhibition of dopamine reuptake, similar to other psychoactive compounds containing this structural motif.

Caption: Proposed mechanism of action for 2-arylpyrrolidine derivatives.

Other Potential Applications

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex, chiral molecules. Its role as a stable precursor to a nucleophilic three-carbon building block makes it indispensable for the asymmetric synthesis of 2-substituted pyrrolidines, a scaffold with significant potential in drug discovery. The resulting compounds, especially the 2-aryl derivatives, are promising candidates for CNS-active agents, with a likely mechanism involving the modulation of dopaminergic neurotransmission. Further research into the specific biological targets and signaling pathways of these compounds is warranted to fully exploit their therapeutic potential.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide [ouci.dntb.gov.ua]

- 4. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds [mdpi.com]

- 7. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Physical properties of "2-(2-Bromoethyl)-1,3-dioxane" (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-(2-Bromoethyl)-1,3-dioxane (CAS No. 33884-43-4), a valuable reagent in organic synthesis. The information is presented to be a reliable resource for laboratory and development applications.

Physical Properties

The physical characteristics of this compound have been compiled from various chemical data sources. A summary of these properties is provided in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 67-70 °C | at 2.8 mmHg |

| 221.1 °C | at 760 mmHg | |

| Density | 1.431 g/mL | at 25 °C |

Experimental Protocols

1. Determination of Boiling Point at Reduced Pressure (Vacuum Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

-

Apparatus: A vacuum distillation setup is assembled, which includes a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a manometer to measure the pressure.

-

Procedure:

-

The liquid sample, this compound, is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

The system is sealed, and the vacuum pump is turned on to reduce the pressure to the desired level, as measured by the manometer (e.g., 2.8 mmHg).

-

The flask is gently heated. The temperature is monitored closely.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb and a constant temperature reading.

-

2. Determination of Density

The density of a liquid is its mass per unit volume. A common and accurate method for determining the density of a liquid is using a pycnometer or a density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid sample, this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 25 °C). The volume of the liquid is adjusted to the calibration mark of the pycnometer.

-

The outside of the pycnometer is carefully dried, and its total mass is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Synthesis Workflow

The synthesis of this compound can be achieved through the reaction of acrolein with 1,3-propanediol (B51772) in the presence of hydrogen bromide. The following diagram illustrates the workflow for this synthesis.

Caption: Synthesis workflow for this compound.

The Versatility of a Masked Acyl Anion: A Technical Guide to 2-(2-Bromoethyl)-1,3-dioxane as a β-Formylethyl Synthon

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, the strategic use of masked functionalities is a cornerstone for the efficient construction of complex molecules. Among these, the β-formylethyl synthon, a three-carbon building block equivalent to a homoenolate anion, is of significant importance for the formation of carbon-carbon bonds. This technical guide provides an in-depth exploration of 2-(2-bromoethyl)-1,3-dioxane, a highly effective and stable masked equivalent of the β-formylethyl synthon. Its utility lies in the facile formation of its corresponding Grignard reagent, which acts as a potent nucleophile in a variety of chemical transformations. The 1,3-dioxane (B1201747) moiety serves as a robust protecting group for the aldehyde functionality, stable to the basic conditions of Grignard reagent formation and subsequent reactions, yet readily removable under acidic conditions to unmask the aldehyde. This guide will detail the synthesis of this versatile reagent, its key applications with quantitative data, comprehensive experimental protocols, and illustrative diagrams to provide a thorough understanding of its role in modern synthetic chemistry.

Synthesis and Physicochemical Properties

This compound is a colorless to pale yellow liquid that is readily prepared from inexpensive starting materials. A common and efficient method involves the reaction of acrolein with hydrogen bromide to form 3-bromopropionaldehyde, which is then protected as its cyclic acetal (B89532) with 1,3-propanediol (B51772) under acidic catalysis.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 33884-43-4 | N/A |

| Molecular Formula | C₆H₁₁BrO₂ | N/A |

| Molecular Weight | 195.05 g/mol | N/A |

| Boiling Point | 96-99 °C / 13 mmHg | [1] |

| Density | 1.431 g/mL at 25 °C | N/A |

| Refractive Index (n²⁰/D) | 1.481 | N/A |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (CDCl₃) | δ 4.7 (t, J = 5 Hz, 1H), 4.3-3.5 (m, 4H), 3.4 (t, J = 4 Hz, 2H), 2.3-1.9 (m, 3H), 1.4 (m, 1H) | [1] |

| ¹³C NMR (CDCl₃) | δ 100.4, 67.0, 38.2, 27.8, 25.8 | N/A |

The β-Formylethyl Synthon in Action: Reactions and Applications

The primary utility of this compound lies in its conversion to the corresponding Grignard reagent, 2-(1,3-dioxan-2-yl)ethylmagnesium bromide. This organometallic reagent serves as a nucleophilic β-formylethyl anion equivalent, reacting with a wide range of electrophiles to introduce a protected 3-oxopropyl group.

Asymmetric Synthesis of 2-Substituted Pyrrolidines

A significant application of this synthon is in the asymmetric synthesis of 2-substituted pyrrolidines. The Grignard reagent adds with high diastereoselectivity to N-tert-butanesulfinyl aldimines, followed by acidic workup which induces cyclization and deprotection to afford the desired pyrrolidines in high yields.

| Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Isobutyraldehyde | 85 | 95:5 |

| Benzaldehyde | 89 | 91:9 |

| 4-Methoxybenzaldehyde | 92 | 92:8 |

| 2-Naphthaldehyde | 88 | 93:7 |

| Cinnamaldehyde | 82 | >95:5 |

Synthesis of Ketomethylene Peptide Analogues

This synthon is also instrumental in the synthesis of ketomethylene isosteres of peptides, which are important targets in drug discovery due to their enhanced stability towards enzymatic degradation. The Grignard reagent reacts efficiently with N-protected amino acid 2-thiopyridyl esters to furnish the corresponding ketones in near-quantitative yields.

| Grignard Reagent | Electrophile | Product | Yield (%) |

| 2-(1,3-Dioxan-2-yl)ethylmagnesium bromide | N-Trityl-L-leucine 2-thiopyridyl ester | 2-[3-Oxo-4(S)-(trityl)amino-6-methylheptyl]-1,3-dioxane | ~100 |

Application in Prostaglandin (B15479496) Synthesis

The β-formylethyl synthon derived from this compound has been employed in the synthesis of prostaglandins, a class of biologically active lipids. The Grignard reagent can be used to introduce the lower side chain of the prostaglandin framework onto a suitable cyclopentenone precursor.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from an economical preparation using aqueous HBr.[1]

Materials:

-

Acetic anhydride (B1165640)

-

47% Aqueous hydrobromic acid (HBr)

-

Acrolein

-

1,3-Propanediol

-

Boron trifluoride in acetic acid

-

Petroleum ether

-

2M Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Anhydrous sodium acetate (B1210297) (NaOAc)

Procedure:

-

In a 250 mL 3-necked flask equipped with a thermometer, an addition funnel, and a mechanical stirrer, place acetic anhydride (70 mL).

-

Add 47% aqueous HBr (14 mL, 0.12 mole) dropwise with stirring, keeping the temperature below 60 °C by occasional cooling with a water bath.

-

Cool the resulting solution of HBr in acetic acid to 10 °C in an ice-water bath.

-

A solution of acrolein (6.7 mL, 0.098 mole) and 1,3-propanediol (7.6 g, 0.10 mole) in acetic acid (35 mL) is added at such a rate that the temperature remains below 15 °C.

-

Add boron trifluoride in acetic acid (2 mL) and stir the reaction mixture at room temperature for 3 hours.

-

Pour the mixture onto crushed ice (~400 g) and extract with petroleum ether (2 x 250 mL).

-

Wash the combined organic phases with 2M NaOH (2 x 100 mL) followed by saturated NaHCO₃ solution (2 x 100 mL).

-

Dry the organic phase over MgSO₄ and concentrate in vacuo.

-

Add approximately 2 g of anhydrous NaOAc to the residue and distill through a 15 cm Vigreux column to yield the product as a colorless liquid (yield: 61%).

Protocol 2: Formation and Reaction of the Grignard Reagent with an N-tert-Butanesulfinyl Aldimine

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (catalytic amount)

-

This compound

-

N-tert-Butanesulfinyl aldimine

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Add a solution of this compound (1.0 equivalent) in anhydrous THF via an addition funnel.

-

Initiate the reaction by gentle heating. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the Grignard reagent solution to -78 °C.

-

Add a solution of the N-tert-butanesulfinyl aldimine (0.8 equivalents) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Protocol 3: Deprotection of the 1,3-Dioxane Group

Materials:

-

2-Substituted-1,3-dioxane

-

Water

-

p-Toluenesulfonic acid (p-TSA) or another acid catalyst (e.g., HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Dissolve the 2-substituted-1,3-dioxane (1.0 equivalent) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add a catalytic amount of p-TSA (0.1 equivalents).

-

Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by column chromatography if necessary.

Visualizing the Chemistry: Diagrams

Synthesis of this compound

Caption: Synthesis of the target synthon from acrolein.

Role as a Masked β-Formylethyl Synthon

Caption: General workflow for using the synthon.

Experimental Workflow for Asymmetric Pyrrolidine Synthesis

Caption: Asymmetric synthesis of pyrrolidines workflow.

Conclusion

This compound stands out as a robust and versatile masked β-formylethyl synthon in the synthetic chemist's toolkit. Its ease of preparation, the stability of the dioxane protecting group, and the high reactivity and selectivity of its corresponding Grignard reagent make it an invaluable building block for the synthesis of a diverse array of complex molecules, from chiral heterocycles to modified peptides and natural products. The detailed protocols and quantitative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important reagent in their own research endeavors.

References

The Advent of a Versatile Synthon: Discovery and First Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: 2-(2-Bromoethyl)-1,3-dioxane is a valuable three-carbon building block, or synthon, in organic synthesis. Its utility is prominent in the construction of complex molecular architectures, including cyclopentane (B165970) annelation sequences, γ-keto aldehydes, and prostaglandins. This technical guide provides a comprehensive overview of the initial synthesis of this compound, presenting detailed experimental protocols and quantitative data for researchers in chemistry and drug development.

First Documented Synthesis

The first detailed and verifiable public disclosure of the synthesis of this compound was documented in Organic Syntheses, a peer-reviewed collection of procedures for the synthesis of organic compounds. The method was submitted by J. C. Stowell, D. R. Keith, and B. T. King.[1] This preparation involves a two-step, one-pot reaction starting from acrolein.

Synthesis Pathway

The synthesis proceeds via two key transformations:

-

Hydrobromination of Acrolein: Gaseous hydrogen bromide is added to acrolein in dichloromethane. This reaction proceeds via an electrophilic addition to the carbon-carbon double bond of the acrolein.

-

Acetalization: The intermediate bromo-aldehyde is then reacted in situ with 1,3-propanediol (B51772) in the presence of an acid catalyst, p-toluenesulfonic acid, to form the cyclic acetal, this compound.

The overall workflow for the first synthesis is depicted in the following diagram:

Figure 1: Experimental workflow for the first synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the original reported synthesis.[1]

| Parameter | Value |

| Reactants | |

| Acrolein | 112 g (2.00 mol) |

| 1,3-Propanediol | 152.2 g (2.00 mol) |

| Dichloromethane | 750 mL |

| Hydrogen Bromide | Gaseous, until indicator endpoint |

| p-Toluenesulfonic acid monohydrate | 1.0 g |

| Dicinnamalacetone indicator | 0.10 g |

| Reaction Conditions | |

| Hydrobromination Temperature | 0–5°C |

| Acetalization Temperature | Room Temperature |

| Acetalization Time | 8 hours |

| Product | |

| Yield | 252 g (65%) |

| Boiling Point | 72–75°C at 2.0 mmHg |

| Refractive Index (nD) | 1.4809 |

Experimental Protocol

The following is a detailed experimental protocol adapted from the procedure reported in Organic Syntheses.[1]

Materials:

-

2-L, three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Rotary evaporator

-

30-cm Vigreux column for distillation

-

Dichloromethane (750 mL)

-

Acrolein (112 g, 2.00 mol)

-

Dicinnamalacetone indicator (0.10 g)

-

Gaseous hydrogen bromide

-

p-Toluenesulfonic acid monohydrate (1.0 g)

-

1,3-Propanediol (152.2 g, 2.00 mol)

-

Saturated aqueous sodium bicarbonate

-

Anhydrous potassium carbonate

Procedure:

-

Reaction Setup: A 2-L, three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.

-

Initial Charge: The flask is charged with 750 mL of dichloromethane, 112 g (2.00 mol) of acrolein, and 0.10 g of dicinnamalacetone indicator under a nitrogen atmosphere.

-

Hydrobromination: The resulting yellow solution is cooled to 0–5°C using an ice bath. Gaseous hydrogen bromide is bubbled into the stirred solution until the indicator turns deep red.

-

Acetalization: The ice bath is removed. 1.0 g of p-toluenesulfonic acid monohydrate and 152.2 g (2.00 mol) of 1,3-propanediol are added to the solution.

-

Reaction: The yellow solution is stirred at room temperature for 8 hours.

-

Work-up: The solution is then concentrated using a rotary evaporator. The residual oil is washed with two 250-mL portions of saturated aqueous sodium bicarbonate and subsequently dried over anhydrous potassium carbonate.

-

Purification: The crude product is purified by vacuum distillation through a 30-cm Vigreux column to yield 252 g (65%) of this compound as a colorless liquid.

An Alternative Economical Preparation

An alternative, more economical procedure was later developed by Christensen and Schluter, which avoids the use of expensive and highly corrosive gaseous hydrogen bromide.[2][3] This method utilizes aqueous hydrobromic acid in combination with acetic anhydride (B1165640) to generate a solution of HBr in acetic acid.

The logical relationship of this alternative synthesis is outlined below:

Figure 2: Logical flow of an alternative synthesis of this compound.

This alternative procedure provides a more practical approach for laboratories where handling gaseous HBr is challenging.

Conclusion

The synthesis of this compound as first detailed in Organic Syntheses provides a reliable and well-documented method for producing this versatile three-carbon synthon. The availability of this compound has enabled numerous applications in complex organic synthesis. The subsequent development of more economical and convenient procedures has further broadened its accessibility to the research community. This guide serves as a foundational resource for scientists and professionals engaged in the field of synthetic organic chemistry and drug development.

References

Solubility Profile of 2-(2-Bromoethyl)-1,3-dioxane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Bromoethyl)-1,3-dioxane in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document summarizes existing qualitative and quantitative information and presents a detailed experimental protocol for the accurate determination of its solubility, empowering researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is a cyclic acetal (B89532) containing a bromoethyl substituent. Its chemical structure, featuring both a polar dioxane ring and a nonpolar bromoethyl group, results in a nuanced solubility profile across different organic solvents. Understanding this solubility is critical for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries where it serves as a versatile intermediate.

Solubility Data

The solubility of this compound has been described qualitatively in several sources, with limited quantitative data available. The following table summarizes the known solubility information.

| Solvent | Formula | Type | Quantitative Solubility | Qualitative Solubility |

| Ethanol (B145695) | C₂H₅OH | Protic | 50 µg/mL[1][2][3] | Soluble[4][5] |

| Acetone | (CH₃)₂CO | Aprotic | Not Available | Moderately Soluble[6] |

| Dichloromethane | CH₂Cl₂ | Aprotic | Not Available | Moderately Soluble[6] |

| Water | H₂O | Protic | Not Available | Sparingly Soluble[6] |

Note on Ethanol Solubility: The quantitative value of 50 µg/mL for ethanol is cited in multiple sources without further context.[1][2][3] This value may represent a limit of detection or a specific experimental condition rather than the maximum solubility, especially given the qualitative descriptions of it being "soluble" or "moderately soluble." Researchers are advised to experimentally determine the solubility in ethanol for their specific needs.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."

-

Polarity: The dioxane ring contains two ether linkages, contributing to the molecule's polarity and allowing for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents like alcohols.

-

Van der Waals Forces: The bromoethyl group and the overall molecular size contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

A balance of these intermolecular forces dictates the extent to which this compound will dissolve in a given organic solvent.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.

Principle

An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as HPLC.

Materials and Equipment

-

This compound (solid or liquid)

-

Organic solvents of interest (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Experimental Workflow

Detailed Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards of different concentrations.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to several vials, ensuring there will be undissolved solid after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe and filter it through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove all undissolved particles.

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample solutions by HPLC. A reverse-phase C18 column is often suitable, with a mobile phase of acetonitrile (B52724) and water, and detection at an appropriate UV wavelength.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Logical Framework for Solubility Assessment

The following diagram illustrates the logical decision-making process and workflow for assessing the solubility of a compound like this compound.

Conclusion

References

- 1. This compound 98 33884-43-4 [sigmaaldrich.com]

- 2. 33884-43-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Bromoethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 2-(2-Bromoethyl)-1,3-dioxane. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of 1,3-dioxane (B1201747) chemistry and presents representative data from closely related analogs to infer its structural characteristics. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, organic synthesis, and computational chemistry.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a 1,3-dioxane ring substituted at the C2 position with a 2-bromoethyl group. The 1,3-dioxane moiety is a common structural motif in natural products and pharmaceutical agents, and its stereochemistry and conformation can significantly influence biological activity. The bromoethyl substituent provides a reactive handle for further synthetic transformations, making this molecule a valuable building block in organic synthesis. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for predicting its reactivity and designing new molecules with desired properties.

Molecular Structure

The fundamental framework of this compound is the 1,3-dioxane ring. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. The presence of two oxygen atoms in the ring, however, leads to shorter C-O bond lengths compared to C-C bonds, resulting in a slightly puckered and distorted chair geometry.

Representative Structural Parameters

While a specific X-ray crystal structure for this compound is not publicly available, data from analogous substituted 1,3-dioxanes can provide insight into its expected bond lengths and angles. The following table summarizes representative bond lengths and angles for a substituted 1,3-dioxane ring, based on the X-ray analysis of 5-methyl-2,2-diphenyl-1,3-dioxane.

| Parameter | Bond | Representative Value |

| Bond Length | C2-O1/O3 | ~1.42 Å |

| O1-C6 / O3-C4 | ~1.43 Å | |

| C4-C5 / C5-C6 | ~1.52 Å | |

| Bond Angle | O1-C2-O3 | ~110° |

| C2-O1-C6 / C2-O3-C4 | ~112° | |

| O1-C6-C5 / O3-C4-C5 | ~110° | |

| C4-C5-C6 | ~111° |

Note: These values are for a related substituted 1,3-dioxane and should be considered as approximations for this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the 1,3-dioxane ring and the orientation of the 2-(2-bromoethyl) substituent.

Chair Conformation and Ring Inversion

The 1,3-dioxane ring undergoes a rapid chair-to-chair interconversion at room temperature. For a 2-substituted 1,3-dioxane, this results in an equilibrium between two chair conformers, one with the substituent in an axial position and the other with the substituent in an equatorial position.

Caption: Chair-to-chair interconversion of a 2-substituted 1,3-dioxane.

Conformational Preference of the 2-(2-Bromoethyl) Group

For most 2-alkyl substituted 1,3-dioxanes, the equatorial position is sterically favored over the more hindered axial position. The preference for the equatorial conformer can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. A larger A-value indicates a stronger preference for the equatorial position. For a 2-ethyl group, the A-value in 1,3-dioxane is generally considered to be significant, suggesting a strong preference for the equatorial orientation. The bromoethyl group, being larger than an ethyl group, is expected to have an even stronger preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C4 and C6.

The anomeric effect, which can favor the axial position for electronegative substituents at C2, is not expected to be a dominant factor for the 2-(2-bromoethyl) group.

The conformational equilibrium can be represented as follows:

Caption: Conformational equilibrium of this compound.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of 1,3-dioxanes.

NMR-Based Conformational Analysis Workflow

Caption: Workflow for NMR-based conformational analysis.

Detailed Methodology

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium.

-

NMR Data Acquisition:

-

¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

To study the thermodynamics of the conformational equilibrium, spectra can be acquired over a range of temperatures (e.g., from 298 K down to 183 K). Lowering the temperature can slow down the chair-to-chair interconversion, potentially allowing for the observation of separate signals for the axial and equatorial conformers.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the protons on the 1,3-dioxane ring, particularly the C2 proton, will be a weighted average of the chemical shifts in the axial and equatorial conformers.

-

Vicinal Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the C2 proton to the C4 and C6 protons, the relative populations of the axial and equatorial conformers can be determined.

-

A large trans-diaxial coupling (³Jₐₐ, typically 8-12 Hz) is expected for the axial C2 proton.

-

Smaller axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings (typically 1-5 Hz) are expected for the equatorial C2 proton.

-

-

The observed coupling constant (J_obs) is a weighted average of the coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers: J_obs = χ_ax * J_ax + χ_eq * J_eq where χ_ax and χ_eq are the mole fractions of the axial and equatorial conformers, respectively (χ_ax + χ_eq = 1).

-

By using reference values for J_ax and J_eq from model compounds, the mole fractions of the two conformers can be calculated.

-

-

Calculation of Conformational Free Energy (ΔG°):

-

The equilibrium constant (K_eq) is calculated from the mole fractions: K_eq = χ_eq / χ_ax

-

The conformational free energy difference (A-value) is then calculated using the following equation: ΔG° = -RTln(K_eq) where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry in Conformational Analysis

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the structure and conformational energetics of this compound.

Computational Workflow

Caption: Workflow for computational conformational analysis.

Conclusion

Methodological & Application

Application Note: Formation and Utility of (1,3-Dioxan-2-ylethyl)magnesium bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of the Grignard reagent from 2-(2-Bromoethyl)-1,3-dioxane. This reagent is a valuable synthetic intermediate, serving as a stable homoenolate equivalent of acetaldehyde (B116499), which is crucial for carbon-carbon bond formation in complex molecule synthesis. The 1,3-dioxane (B1201747) functional group acts as a robust protecting group that is stable under the strongly basic conditions of Grignard reagent formation.[1][2] This note outlines the necessary materials, equipment, detailed step-by-step procedures for synthesis, and applications in organic chemistry, particularly in pharmaceutical development.

Introduction and Key Concepts

The formation of a Grignard reagent in the presence of a carbonyl group is challenging due to the inherent reactivity of the nucleophilic organomagnesium compound towards the electrophilic carbonyl carbon.[1] To overcome this, a protection strategy is essential. The cyclic acetal, 1,3-dioxane, is an excellent protecting group for aldehydes because it is stable under the basic and nucleophilic conditions required for Grignard reagent formation but can be readily removed under acidic conditions.[1][3]

The synthesis of (1,3-Dioxan-2-ylethyl)magnesium bromide involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[4] Key considerations for a successful reaction include:

-

Anhydrous Conditions: Grignard reagents are strong bases and will react with protic solvents like water or alcohols.[5][6] All glassware must be rigorously dried, and anhydrous solvents must be used.

-

Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the reaction.[4][7] Chemical activation using agents like iodine or 1,2-dibromoethane (B42909) is crucial to expose a fresh, reactive magnesium surface.[4][7][8]

-

Solvent Choice: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are required.[4] They are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[6] THF is often preferred for less reactive halides.[4]

Reaction Scheme and Mechanism

The overall transformation involves the conversion of an electrophilic carbon in the alkyl bromide to a nucleophilic carbon in the organomagnesium compound, a polarity reversal known as "umpolung".[4]

Caption: General scheme for the formation of the Grignard reagent.

Quantitative Data

The physical and chemical properties of the starting material and the resulting Grignard reagent solution are summarized below for reference.

Table 1: Properties of Key Compounds

| Compound Name | Formula | Mol. Weight ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) | Ref. |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₁BrO₂ | 195.05 | Liquid | 67-70 / 2.8 mmHg | 1.431 |

| (1,3-Dioxan-2-ylethyl)magnesium bromide | C₆H₁₁BrMgO₂ | ~219.45 | Solution | 65 (THF) | 0.951 (in THF) |[9] |

The yield of the Grignard reagent can be influenced by several factors. The following table provides illustrative data on how reaction conditions can affect the outcome.

Table 2: Illustrative Yields under Various Conditions

| Solvent | Activation Method | Temperature | Initiation Time | Approx. Yield (%)* |

|---|---|---|---|---|

| Anhydrous THF | Iodine crystal | 40-50 °C | 10-20 min | 85-95 |

| Anhydrous THF | 1,2-Dibromoethane | 50 °C | 5-15 min | 90-98 |

| Anhydrous Et₂O | Iodine crystal | Reflux (~35 °C) | 15-30 min | 80-90 |

| Anhydrous Et₂O | Mechanical Stirring | Reflux (~35 °C) | Variable | 70-85 |

Yields are typically determined by subsequent reaction with a known electrophile or by titration.

Experimental Protocols

This section provides a detailed protocol for the laboratory-scale preparation of (1,3-Dioxan-2-ylethyl)magnesium bromide and its subsequent reaction with an electrophile.

4.1. Materials and Reagents

-

This compound (98%)

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal) or 1,2-dibromoethane (activator)

-

Electrophile (e.g., benzaldehyde, cyclohexanone)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware (three-neck round-bottom flask, reflux condenser, addition funnel)

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

4.2. Experimental Workflow Diagram

Caption: Step-by-step workflow for Grignard reagent synthesis and reaction.

4.3. Detailed Procedure

Step 1: Preparation of Apparatus

-

Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.

-

Assemble a three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

-

Flush the entire system with the inert gas for 5-10 minutes to ensure an anhydrous atmosphere.[10]

Step 2: Magnesium Activation

-

Place magnesium turnings (1.2 equivalents) into the reaction flask.

-

Add a small volume of anhydrous THF (~5-10 mL) and stir.

-

Gently warm the flask until the brown color of the iodine disappears, which indicates the magnesium surface is activated.[7] Alternatively, a small amount of 1,2-dibromoethane can be used, where initiation is observed by the bubbling of ethylene (B1197577) gas.[7][8]

Step 3: Grignard Reagent Formation

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small portion (~10%) of the solution to the activated magnesium. The reaction should initiate, evidenced by gentle refluxing of the solvent and a slight turbidity.[11] If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes, or until most of the magnesium has been consumed. The solution should appear grayish and cloudy.[7]

Step 4: Reaction with an Electrophile (Example: Benzaldehyde)

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve the electrophile (e.g., benzaldehyde, 0.9 equivalents) in anhydrous THF and add it to the dropping funnel.

-

Add the electrophile solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the consumption of the starting material.

Step 5: Work-up and Purification

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired alcohol.

Applications in Synthesis

(1,3-Dioxan-2-ylethyl)magnesium bromide is a versatile reagent in organic synthesis. Its primary utility lies in its role as a masked acetaldehyde homoenolate, enabling 1,3-addition patterns that are otherwise difficult to achieve.

-

Asymmetric Synthesis: The reagent has been used in the diastereoselective addition to N-tert-butanesulfinyl aldimines for the rapid and asymmetric synthesis of 2-substituted pyrrolidines.

-

Peptide Chemistry: It readily reacts with N-protected amino acid esters to form ketone adducts, which are intermediates in the synthesis of ketomethylene analogues of peptides.

-

Natural Product Synthesis: This and similar reagents are key building blocks in the synthesis of complex natural products where a protected aldehyde functionality is required.[9]

Safety Information

-

Grignard Reagents: Highly reactive and pyrophoric upon concentration. They react violently with water and other protic sources. Handle under an inert atmosphere at all times.

-

Solvents: Diethyl ether and THF are extremely flammable. Ensure all operations are conducted in a well-ventilated fume hood away from ignition sources.

-

This compound: Causes skin and eye irritation. May cause respiratory irritation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. leah4sci.com [leah4sci.com]

- 4. adichemistry.com [adichemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. digital.csic.es [digital.csic.es]

- 9. (1,3-Dioxan-2-ylethyl)magnesium bromide 0.5M tetrahydrofuran 480438-44-6 [sigmaaldrich.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols: Synthesis of Ketone Adducts Using 2-(2-Bromoethyl)-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols and data on the utilization of 2-(2-bromoethyl)-1,3-dioxane as a key reagent in the synthesis of ketone adducts. This compound serves as a versatile protected carbonyl equivalent, enabling the formation of carbon-carbon bonds to construct complex molecules. The 1,3-dioxane (B1201747) protecting group is stable under various reaction conditions and can be efficiently removed to unveil the ketone functionality. The primary application highlighted is the generation of its Grignard reagent for nucleophilic addition to electrophiles, a crucial step in the synthesis of peptide analogues and other biologically relevant molecules.

Introduction

This compound is a valuable building block in organic synthesis, primarily used as a precursor to a homoenolate equivalent. The presence of the bromine atom allows for the formation of an organometallic reagent, typically a Grignard reagent, which can then undergo nucleophilic attack on a variety of electrophiles. The 1,3-dioxane moiety acts as a protecting group for an aldehyde functionality, which upon subsequent deprotection and oxidation (or direct deprotection of a ketal precursor) yields a ketone. This strategy is particularly useful for the synthesis of γ-keto compounds and ketomethylene peptide isosteres.

The general synthetic utility is centered on the stability of the 1,3-dioxane ring under basic conditions required for Grignard reagent formation and subsequent reactions.[1] Deprotection is typically achieved under acidic conditions.[2]

Key Applications

-